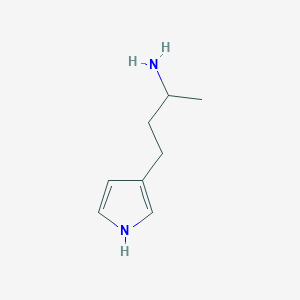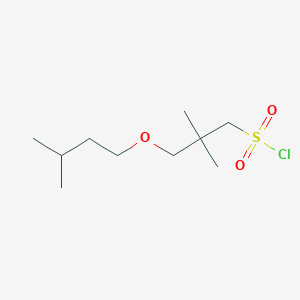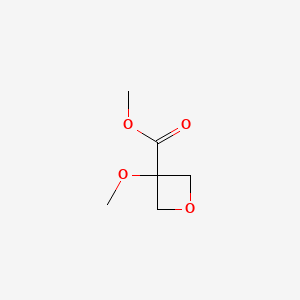
Methyl 3-methoxyoxetane-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-methoxyoxetane-3-carboxylate is a chemical compound belonging to the oxetane family, characterized by a four-membered ring containing one oxygen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-methoxyoxetane-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 3-hydroxy-3-methoxypropanoic acid derivatives under acidic conditions. This reaction forms the oxetane ring, followed by esterification to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and esterification processes efficiently .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-methoxyoxetane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxetane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted oxetane derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-methoxyoxetane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Mecanismo De Acción
The mechanism by which methyl 3-methoxyoxetane-3-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological outcomes. For instance, in medicinal applications, the compound may inhibit specific enzymes or receptors involved in disease processes .
Comparación Con Compuestos Similares
- Methyl oxetane-3-carboxylate
- 3-Methyloxetane-3-carboxylic acid
- 3,3-Oxetanedimethanol
Comparison: Methyl 3-methoxyoxetane-3-carboxylate is unique due to its methoxy group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its stability and solubility compared to similar compounds, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C6H10O4 |
|---|---|
Peso molecular |
146.14 g/mol |
Nombre IUPAC |
methyl 3-methoxyoxetane-3-carboxylate |
InChI |
InChI=1S/C6H10O4/c1-8-5(7)6(9-2)3-10-4-6/h3-4H2,1-2H3 |
Clave InChI |
BUQIIYBOAKMICV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(COC1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


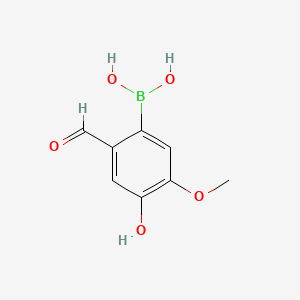
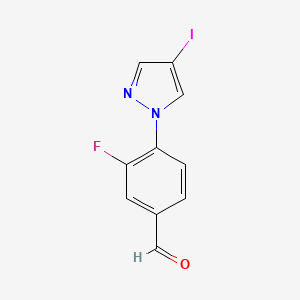
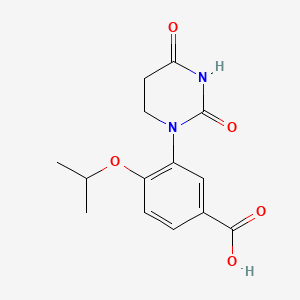
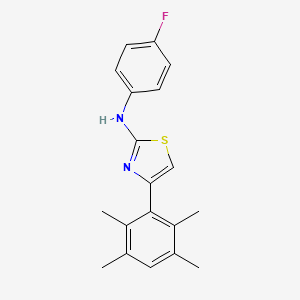
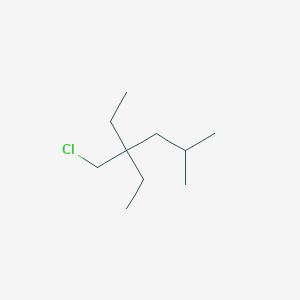
![1-[6-(3,5-Difluorophenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13483607.png)
![2-{4-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13483609.png)
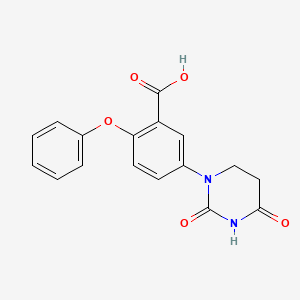
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-3-yl)propanoic acid](/img/structure/B13483622.png)
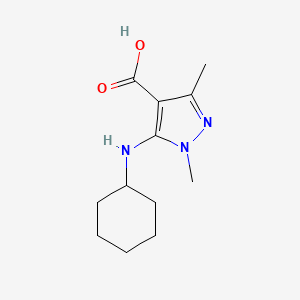
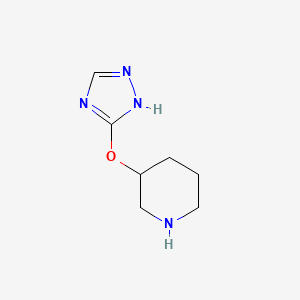
![N-methyl-2-[2-(methylamino)ethyl]benzamide hydrochloride](/img/structure/B13483626.png)
